1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine
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Overview
Description
1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H11F2NO This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and propenylamine.
Condensation Reaction: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde reacts with propenylamine in the presence of a base, such as sodium hydroxide, to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-3-(4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amine.
1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.
Uniqueness
1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2NO/c1-3-9(13)6-4-8(12)10(14-2)5-7(6)11/h3-5,9H,1,13H2,2H3 |
InChI Key |
DOSRPQOPQDIQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(C=C)N)F |
Origin of Product |
United States |
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